molecular formula C17H28N4O3 B608320 Ethyl 2-(((2-((2-(dimethylamino)ethyl)(ethyl)amino)-2-oxoethyl)amino)methyl)isonicotinate CAS No. 1596348-32-1

Ethyl 2-(((2-((2-(dimethylamino)ethyl)(ethyl)amino)-2-oxoethyl)amino)methyl)isonicotinate

Cat. No. B608320
CAS RN: 1596348-32-1
M. Wt: 336.436
InChI Key: WCILOMUUNVPIKQ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including ester, amine, and possibly amide groups. These functional groups suggest that the compound could participate in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It appears to contain a central isonicotinate group, with multiple amine and possibly amide groups attached. The presence of these polar functional groups could influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

As an organic compound containing multiple functional groups, this molecule could potentially participate in a variety of chemical reactions. The amine groups, for example, could act as nucleophiles in substitution reactions, while the ester group could undergo hydrolysis or other reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of multiple polar functional groups could make the compound soluble in polar solvents .

Scientific Research Applications

Drug and Gene Delivery Systems

This compound is a part of the Poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) family, which is known for its ability to form electrostatic complexes with anionic biomacromolecules, such as DNA and RNA . This makes it a potential candidate for gene delivery . In addition, it can be used in drug delivery systems. For instance, a crosslinked PDMAEMA nanogel loaded with pilocarpine hydrochloride served as an ocular drug delivery system .

Anticancer Therapy

The thermosensitive and crosslinked PDMAEMA nanogel was exploited in anticancer therapy as a drug delivery system of doxorubicin . This shows the potential of this compound in the field of cancer treatment.

Interaction with Mucosal Membrane

PDMAEMA has the ability to interact with the mucosal gel layer of a mucosal membrane . This property can be utilized in designing drug delivery systems that target specific areas in the body.

Nanoreactors

Polymersomes, or polymer vesicles, are nanometer-sized spheroidal aggregates that can respond to external stimuli . These polymersomes can be used as nanoreactors . The pH-responsive nature of these polymersomes makes them suitable for use in environments with unusual pH gradients, such as certain physiological and pathological conditions .

Amphiphilic Diblock Copolymers

Amphiphilic diblock copolymers may self-assemble in water, forming polymersomes with potential applications in medical, biological, and chemical sciences . These polymersomes can be used for drug delivery, gene therapy, theranostics, artificial organelles, and more .

Highly Efficient Cr (VI) Adsorption

The compound can be used for the adsorption of Chromium (VI), a heavy metal, from aqueous solutions . This property can be utilized in environmental remediation efforts to remove heavy metals from water.

Mechanism of Action

Without specific information on the intended use or biological activity of this compound, it’s difficult to speculate on its mechanism of action .

Future Directions

The potential applications and future directions for this compound would likely depend on its physical and chemical properties, as well as its biological activity. It could potentially be of interest in fields such as medicinal chemistry, materials science, or chemical synthesis .

properties

IUPAC Name

ethyl 2-[[[2-[2-(dimethylamino)ethyl-ethylamino]-2-oxoethyl]amino]methyl]pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O3/c1-5-21(10-9-20(3)4)16(22)13-18-12-15-11-14(7-8-19-15)17(23)24-6-2/h7-8,11,18H,5-6,9-10,12-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCILOMUUNVPIKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN(C)C)C(=O)CNCC1=NC=CC(=C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(((2-((2-(dimethylamino)ethyl)(ethyl)amino)-2-oxoethyl)amino)methyl)isonicotinate

CAS RN

1596348-32-1
Record name KDM5-C70
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1596348321
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name KDM5-C70
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4288BE400F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

By General Procedure A from ethyl 2-formylpyridine-4-carboxylate and 2-amino-N-[2-(dimethylamino)ethyl]-N-ethylacetamide. 1H NMR (300 MHz, CDCl3), δ ppm: 3.47-3.32 (m, 4H), 3.27-3.20 (m, 2H), 2.44-2.35 (m, 2H), 2.22 (s, 6H), 1.53 (s, 2H), 1.15-1.06 (m, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-amino-N-[2-(dimethylamino)ethyl]-N-ethylacetamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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